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Compound of Interest

Compound Name: 4-Amino-4-methyl-cyclohexanol

Cat. No.: B7966512 Get Quote

Introduction & Pharmacophore Significance
4-Amino-4-methyl-cyclohexanol (CAS: 57320-60-2 for mixture; trans-isomer: 1408074-74-7;

cis-isomer: 923672-50-8) is a specialized disubstituted cyclohexane scaffold. Unlike simple 1,4-

disubstituted cyclohexanes, this molecule features a geminal substitution at the C4 position

(amino and methyl groups) and a hydroxyl group at C1.

This structural motif is a critical building block in medicinal chemistry, particularly in the

synthesis of ALK-2 inhibitors and dopamine receptor modulators (e.g., analogs of Cariprazine).

The gem-methyl/amino substitution restricts conformational flexibility, often locking the

cyclohexane ring into a specific chair conformation that enhances ligand-target binding affinity.

Structural & Stereochemical Analysis
Defining the stereochemistry is the first step in accurate spectroscopic assignment. Because

C4 is a quaternary center with two non-hydrogen substituents, the terms cis and trans are

defined by the relationship between the hydroxyl group at C1 and the amino group at C4

(based on IUPAC priority: N > C).

Conformational Thermodynamics
The cyclohexane ring exists primarily in a chair conformation. Stability is dictated by A-values

(conformational free energy):
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Methyl (-CH₃): 1.70 kcal/mol

Amino (-NH₂): 1.20 kcal/mol

Hydroxyl (-OH): 0.87 kcal/mol

The Dominant Rule: The bulkiest group prefers the equatorial position. At the gem-disubstituted

C4 position, the Methyl group (1.70) is larger than the Amino group (1.20). Therefore, the

conformation placing the Methyl group equatorial is thermodynamically favored.

Isomer Configuration
Preferred
Conformation

Stability

Trans OH and NH₂ are trans
Me (eq), NH₂ (ax) /

OH (eq)

Most Stable

(Diequatorial Me/OH)

Cis OH and NH₂ are cis
Me (eq), NH₂ (ax) /

OH (ax)

Less Stable (Axial

OH)

Note: In the trans isomer, the Methyl (eq) and OH (eq) are 1,4-trans to each other, forcing the

NH₂ to be axial. This creates a unique spectroscopic signature.

Visualizing the Stereochemistry
The following diagram illustrates the synthesis and stereochemical outcome.

1,4-Cyclohexanedione
Monoethylene Ketal

Intermediate A:
4-Hydroxy-4-methyl

ketal

MeMgBr
(Grignard)

Intermediate B:
4-Acetamido-4-methyl

ketal

Ritter Reaction
(MeCN, H2SO4)

Intermediate C:
4-Acetamido-4-methyl

cyclohexanone

Deprotection
(HCl/H2O)

Target:
4-Amino-4-methyl

cyclohexanol

1. NaBH4 (Reduction)
2. Hydrolysis

Click to download full resolution via product page

Caption: Synthetic pathway utilizing the Ritter reaction to install the gem-amino/methyl motif.

Spectroscopic Characterization
The following data distinguishes the trans-isomer (major product of thermodynamic control)

from the cis-isomer.
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Mass Spectrometry (MS)
Molecular Formula: C₇H₁₅NO

Exact Mass: 129.12 Da

Ionization Mode: ESI (+) or EI (70 eV)

Ion (m/z) Assignment Mechanistic Insight

130.1 [M+H]⁺ Protonated molecular ion.

113.1 [M+H - NH₃]⁺
Characteristic loss of ammonia

(common in aliphatic amines).

112.1 [M+H - H₂O]⁺ Dehydration of the alcohol.

95.1 [M - NH₃ - H₂O]⁺

Simultaneous loss of functional

groups; formation of methyl-

cyclohexadiene cation.

58.0 Fragment

Retro-Diels-Alder

fragmentation or amine-

containing fragment (C₃H₈N⁺).

Infrared Spectroscopy (IR)
Key functional group diagnostics (neat/ATR):

3350–3250 cm⁻¹ (Broad): O-H stretching (H-bonded) overlapping with N-H stretching.

Differentiation: Primary amines often show two weak spikes (symmetric/asymmetric) on

the broad OH shoulder.

2960–2850 cm⁻¹: C-H stretching (sp³).

Gem-dimethyl: A split peak or shoulder around 1380 cm⁻¹ is often diagnostic of the gem-

methyl deformation, though obscured here by ring modes.

1580–1650 cm⁻¹: N-H bending (scissoring) of the primary amine.
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1050–1100 cm⁻¹: C-O stretch (secondary alcohol).

Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-d₆ or CDCl₃ (Data standardized to CDCl₃ for clarity). Frequency: 400 MHz.

Trans-4-Amino-4-methyl-cyclohexanol (Major Isomer)
Configuration: OH (equatorial), Me (equatorial), NH₂ (axial).
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Shift (δ ppm) Multiplicity Integration Assignment
Structural
Logic

3.55
tt (triplet of

triplets)
1H H1 (Axial)

The proton

geminal to OH.

Large coupling

constants (

Hz) indicate H1

is axial,

confirming OH is

equatorial.

1.18 Singlet 3H C4-Methyl

Sharp singlet.

Chemical shift is

typical for a

methyl on a

quaternary

carbon bearing

nitrogen.

1.80 – 1.65 Multiplet 4H
H2/H6

(Equatorial)

Deshielded by

proximity to

OH/NH₂.

1.50 – 1.35 Multiplet 4H H3/H5 (Axial/Eq)
Ring methylene

envelope.

1.20 Broad s 3H -OH, -NH₂

Exchangeable

protons (shift

varies with

concentration/sol

vent).

Cis-4-Amino-4-methyl-cyclohexanol (Minor Isomer)
Configuration: OH (axial), Me (equatorial), NH₂ (axial).
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Shift (δ ppm) Multiplicity Integration Assignment
Structural
Logic

3.90
Broad singlet /

narrow m
1H H1 (Equatorial)

The proton

geminal to OH.

Small couplings (

Hz) indicate H1

is equatorial,

confirming OH is

axial.

1.22 Singlet 3H C4-Methyl

Slightly downfield

due to 1,3-diaxial

interaction with

the axial OH.

Experimental Protocol: Synthesis & Isolation
To ensure high-quality spectroscopic data, the compound must be synthesized with

stereocontrol. The Ritter Reaction route is preferred for generating the gem-methyl/amino

center.

Reagents & Equipment[1]
Precursor: 1,4-Dioxaspiro[4.5]decan-8-one (Protected 1,4-cyclohexanedione).

Reagents: Methylmagnesium bromide (MeMgBr), Acetonitrile (MeCN), Sulfuric Acid (H₂SO₄),

Sodium Borohydride (NaBH₄).

Purification: Column chromatography (DCM/MeOH/NH₄OH).

Step-by-Step Methodology
Grignard Addition: React 1,4-dioxaspiro[4.5]decan-8-one with MeMgBr (1.2 eq) in THF at

0°C to yield the tertiary alcohol (8-methyl-1,4-dioxaspiro[4.5]decan-8-ol).

Ritter Reaction: Treat the tertiary alcohol with MeCN and conc. H₂SO₄ at 0°C -> RT. This

installs the acetamido group at C4.
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Note: Acidic conditions also hydrolyze the ketal, yielding 4-acetamido-4-

methylcyclohexanone.

Stereoselective Reduction: Dissolve the ketone in MeOH at 0°C. Add NaBH₄ (0.5 eq)

portion-wise.

Mechanism:[1][2][3][4][5][6] Hydride attacks the ketone from the axial face (less hindered),

yielding the equatorial alcohol (Trans isomer) as the major product.

Hydrolysis: Reflux the acetamide in 6N HCl for 12 hours to cleave the acetyl group.

Workup: Basify with NaOH to pH >12, extract with DCM/Isopropanol (3:1), and concentrate.

Salt Formation (Optional): Treat with HCl in ether to isolate the stable 4-amino-4-

methylcyclohexanol hydrochloride salt for storage.

Start: 4-Acetamido-4-methylcyclohexanone

Reduction (NaBH4, MeOH, 0°C)
Axial Attack Favored

Mixture of Isomers

Major: Trans-Isomer
(Equatorial OH)

 >85% Yield

Minor: Cis-Isomer
(Axial OH)

 <15% Yield

Click to download full resolution via product page

Caption: Stereochemical outcome of the ketone reduction step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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